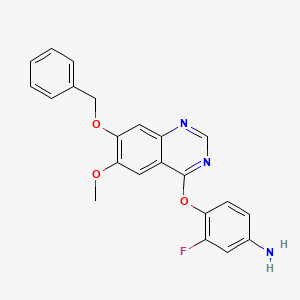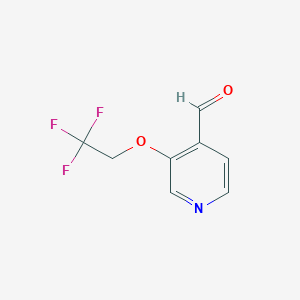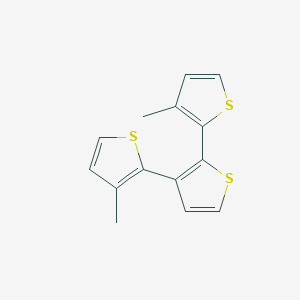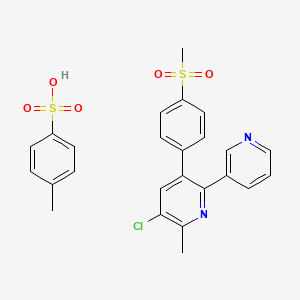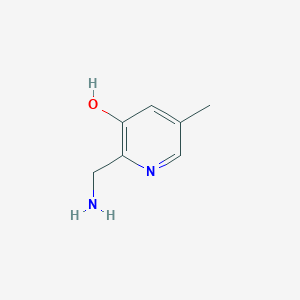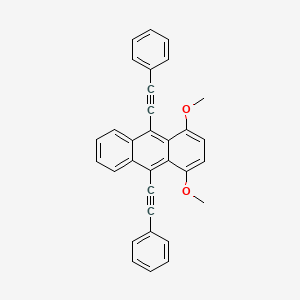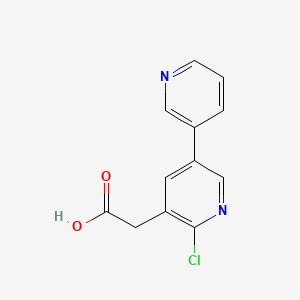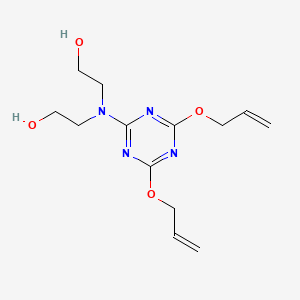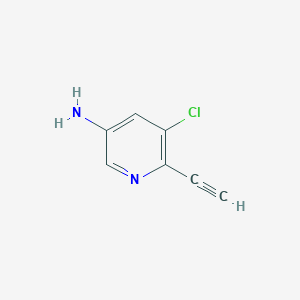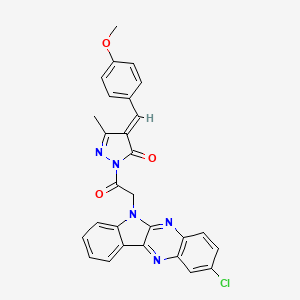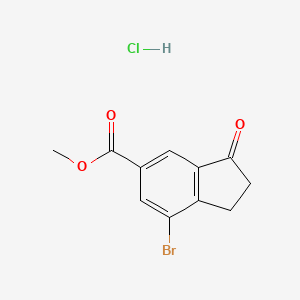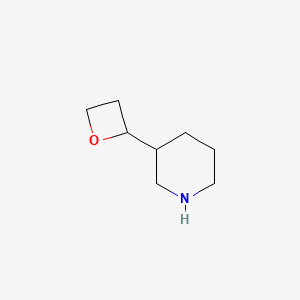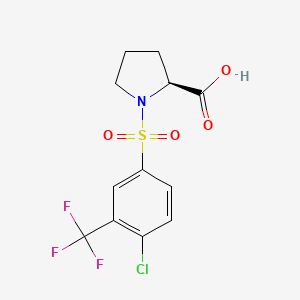
C12H11ClF3NO4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C12H11ClF3NO4S (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with proline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfone, sulfide, and substituted aromatic compounds.
Applications De Recherche Scientifique
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
- (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine .
Uniqueness
(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: is unique due to its specific structural features, such as the presence of a proline moiety, which imparts distinct biological and chemical properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H11ClF3NO4S |
|---|---|
Poids moléculaire |
357.73 g/mol |
Nom IUPAC |
(2S)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19)/t10-/m0/s1 |
Clé InChI |
BTQZZDHTYVPHDY-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
SMILES canonique |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
